![molecular formula C6H4BBrCl2O2 B1521895 6-Bromo-2,3-dichlorophenylboronic acid CAS No. 1451392-86-1](/img/structure/B1521895.png)
6-Bromo-2,3-dichlorophenylboronic acid
Overview
Description
6-Bromo-2,3-dichlorophenylboronic acid is a synthetic organic compound that belongs to the class of arylboronic acids. These compounds possess a boron atom bonded to an aromatic ring (aryl group) and two hydroxyl groups (OH). It is used as a reagent in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .
Molecular Structure Analysis
The molecular weight of 6-Bromo-2,3-dichlorophenylboronic acid is 269.72 . Its IUPAC name is 6-bromo-2,3-dichlorophenylboronic acid . The InChI code is 1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H .Chemical Reactions Analysis
While specific chemical reactions involving 6-Bromo-2,3-dichlorophenylboronic acid are not detailed in the available literature, arylboronic acids are generally known to be involved in various organic reactions. For instance, they are used in palladium-catalyzed Stille and Suzuki-Miyaura cross-couplings .Physical And Chemical Properties Analysis
6-Bromo-2,3-dichlorophenylboronic acid has a boiling point of 394.9±52.0C at 760 mmHg . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8C .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
6-Bromo-2,3-dichlorophenylboronic acid: is frequently utilized in Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed process forms carbon-carbon bonds and is pivotal in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a coupling partner, providing a versatile route to biaryl compounds through its reaction with aryl halides.
Material Science Applications
In material science, this compound serves as a precursor for the development of novel materials. Its boronic acid group can be used to create boron-containing polymers, which are of interest for their unique optical and electronic properties . These materials have potential applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Synthesis
The compound is a valuable reagent in chemical synthesis, offering a pathway to synthesize complex molecules. Its halogenated aromatic structure is particularly useful for creating derivatives through electrophilic substitution reactions, which are fundamental in building a wide range of chemical entities .
Life Science Research
In life sciences, 6-Bromo-2,3-dichlorophenylboronic acid can be used to modify biomolecules or construct probes for biochemical studies . Boronic acids can form reversible covalent bonds with sugars and other diols, which is beneficial for studying carbohydrate-mediated biological processes.
Analytical Research
This compound can be employed in analytical research as a standard or reference compound. Its well-defined structure and properties allow for its use in method development and calibration in techniques such as mass spectrometry or chromatography .
Development of Therapeutics
The boronic acid moiety is known for its inhibitory activity against various enzymes. Therefore, 6-Bromo-2,3-dichlorophenylboronic acid could be a starting point for the design and synthesis of enzyme inhibitors, which are a class of compounds with significant therapeutic potential .
Safety and Hazards
properties
IUPAC Name |
(6-bromo-2,3-dichlorophenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOJHIIWLKTMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)Cl)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251889 | |
Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorophenylboronic acid | |
CAS RN |
1451392-86-1 | |
Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(6-bromo-2,3-dichlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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